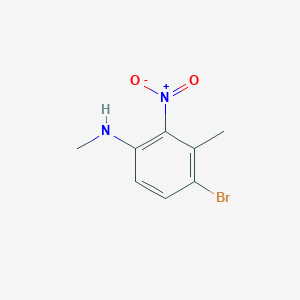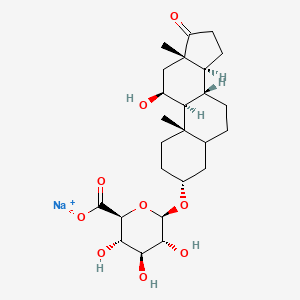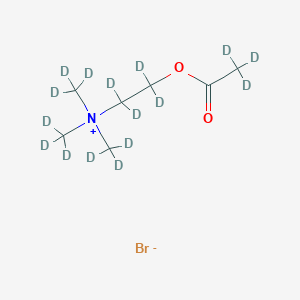![molecular formula C10H15NO2 B1381069 7-Azatetracyclo[6.2.1.0^{2,6}.0^{4,10}]undecane-5,11-diol CAS No. 1803589-23-2](/img/structure/B1381069.png)
7-Azatetracyclo[6.2.1.0^{2,6}.0^{4,10}]undecane-5,11-diol
Übersicht
Beschreibung
“7-Azatetracyclo[6.2.1.0{2,6}.0{4,10}]undecane-5,11-diol” is a chemical compound with the CAS Number: 1803589-23-2 . Its IUPAC name is octahydro-1H-2,5-epimino-4,7-methanoindene-3,6-diol . The molecular weight of this compound is 181.23 .
Molecular Structure Analysis
The molecular structure of “7-Azatetracyclo[6.2.1.0{2,6}.0{4,10}]undecane-5,11-diol” has been determined by multiple spectral techniques and chemical derivatization methods . The Inchi Code for this compound is 1S/C10H15NO2/c12-9-4-1-5-7-3 (4)2-6 (10 (7)13)11-8 (5)9/h3-13H,1-2H2 .
Physical and Chemical Properties Analysis
The compound is a powder at room temperature . Unfortunately, no further physical or chemical properties are available at this time.Wissenschaftliche Forschungsanwendungen
Structural Analysis and Synthesis
Modification of Tube Size and Shape in Lattice Structures : Dance et al. (1986) explored the syntheses of diol hosts similar to 7-Azatetracyclo[6.2.1.0^{2,6}.0^{4,10}]undecane-5,11-diol. These compounds, including various dimethylbicyclo and dimethyltricyclo derivatives, are used to form helical tubular cavities in host crystals, which can be significant in studying hydrogen-bonded lattice structures (Dance et al., 1986).
Synthesis of Polycyclic Compounds : The synthesis of related polycyclic compounds, like 3,11-dioxatetracyclo[6.3.0.02,6.05,9]undecanes from furans, demonstrates the utility of these compounds in creating complex molecular structures. This research by Lin et al. (1997) contributes to the broader understanding of chemical synthesis involving similar cyclic structures (Lin et al., 1997).
Application in Medicine and Health
- Influenza A Virus Inhibition : Rey-Carrizo et al. (2013) researched compounds containing the 3-azatetracyclo[5.2.1.1(5,8).0(1,5)]undecane scaffold as analogues of amantadine to inhibit the M2 ion channel of the influenza A virus. This indicates potential medicinal applications of structurally related compounds in antiviral treatments (Rey-Carrizo et al., 2013).
Molecular Dynamics and Structural Studies
- Stereodynamics Analysis : Gribble et al. (1996) conducted a study on 10-azatetracyclo[6.3.0.0.(4,11)0.(5,9)]undecanes, examining the dynamics of nitrogen inversion and phenyl rotation. Such research provides insights into the stereodynamics of complex molecules, which is crucial for understanding the behavior of similar polycyclic compounds (Gribble et al., 1996).
Crystal Engineering and Hydrogen Bonding
- Crystal Engineering of Hydroxy Group Hydrogen Bonding : Kim et al. (2002) synthesized diols, including those with structures similar to this compound, to study lattice hydroxy group hydrogen bonding. This research is pivotal in crystal engineering, offering insights into the formation of lattice inclusion hosts (Kim et al., 2002).
Neuroprotective Properties
- Neuroprotective Pentacyclo[5.4.1.02,6.03,10.05,9]undecane-Derived Propargylamines : Joubert et al. (2014) conducted a detailed structural investigation of neuroprotective molecules derived from structures similar to 7-Azatetracyclo[6.2.1.0^{2,6}.0^{4,10}]undecane. These compounds showed promising anti-apoptotic activity, indicating potential applications in neuroprotection (Joubert et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
7-azatetracyclo[6.2.1.02,6.04,10]undecane-5,11-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c12-9-4-1-5-7-3(4)2-6(10(7)13)11-8(5)9/h3-13H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBLQMUYHKLTGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3CC4C(C3C1C(C2O)N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


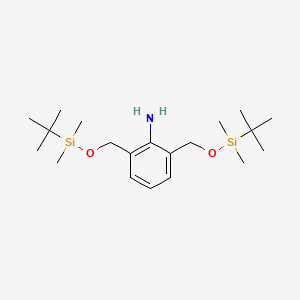
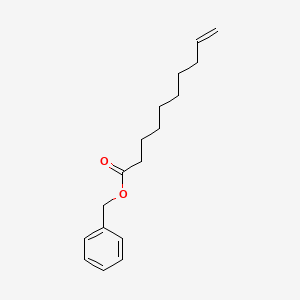
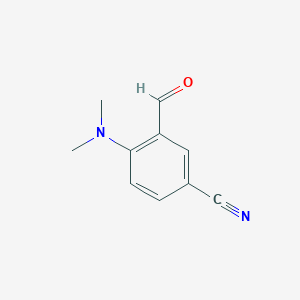
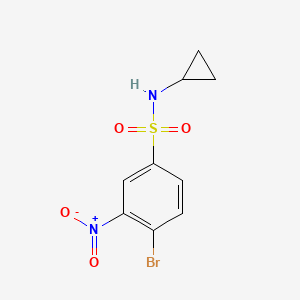
![5'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B1380992.png)
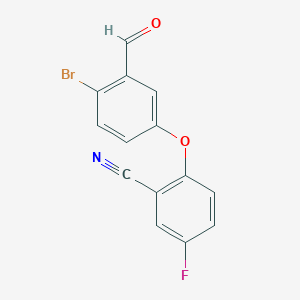


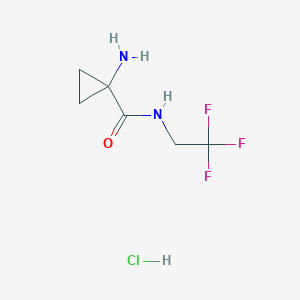
![5-Bromo-3-bromomethyl-benzo[d]isoxazole](/img/structure/B1381000.png)

